

An In-depth Technical Guide to Tribromoethylene (CAS No. 598-16-3)

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Compound of Interest

Compound Name: Tribromoethylene

Cat. No.: B1212961

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethylene (CAS No. 598-16-3), with the chemical formula C_2HBr_3 , is a halogenated hydrocarbon that presents as a colorless to light yellow liquid.^{[1][2][3]} Its utility as a synthetic intermediate in various chemical processes, including in the pharmaceutical industry, makes it a compound of significant interest to researchers and drug development professionals.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and toxicological profile, with a focus on its relevance in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **tribromoethylene** is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of **Tribromoethylene**

Property	Value	Reference(s)
Molecular Formula	C ₂ HBr ₃	[1]
Molecular Weight	264.74 g/mol	[1]
CAS Number	598-16-3	[1]
Synonyms	1,1,2-Tribromoethene, Ethylene tribromide	[1]
Appearance	Colorless to light yellow liquid	[2][3]
Density	2.71 g/cm ³	[1]
Melting Point	-52 °C	[4]
Boiling Point	163-164 °C	[1][4]
Flash Point	56 °C	[1]
Water Solubility	Slightly soluble	[1]
Refractive Index	1.6000 to 1.6040	[1]
Vapor Pressure	2.55 mmHg at 25°C	[1]

Synthesis and Purification

Tribromoethylene can be synthesized via the dehydrobromination of 1,1,2,2-tetrabromoethane.[4]

Experimental Protocol: Synthesis of Tribromoethylene

This protocol is based on the established chemical transformation of dehydrobromination of polyhalogenated alkanes.

Materials:

- 1,1,2,2-tetrabromoethane
- Potassium hydroxide (KOH) or other suitable base

- Ethanol (or another suitable solvent)
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

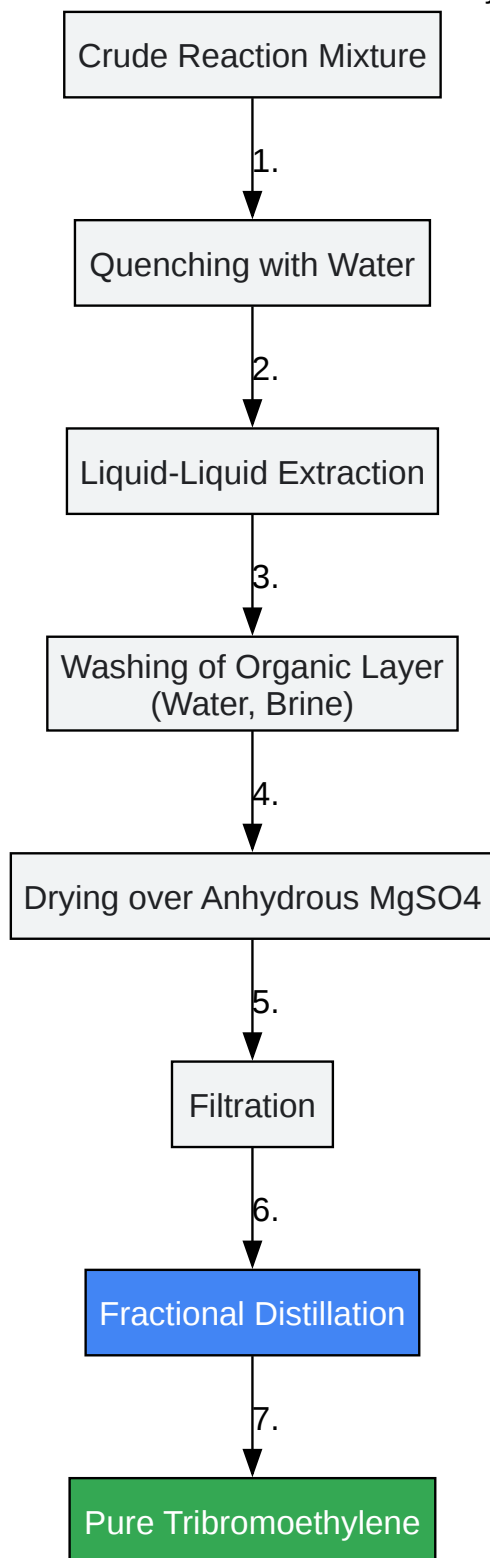
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,2,2-tetrabromoethane in ethanol.
- Slowly add a solution of potassium hydroxide in ethanol to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
- After the addition is complete, heat the mixture to reflux for a specified period to ensure the completion of the dehydrobromination reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling to room temperature, pour the reaction mixture into a larger volume of water.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **tribromoethylene** by fractional distillation to obtain the final product.

Note: This is a generalized procedure and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, for optimal yield and purity.

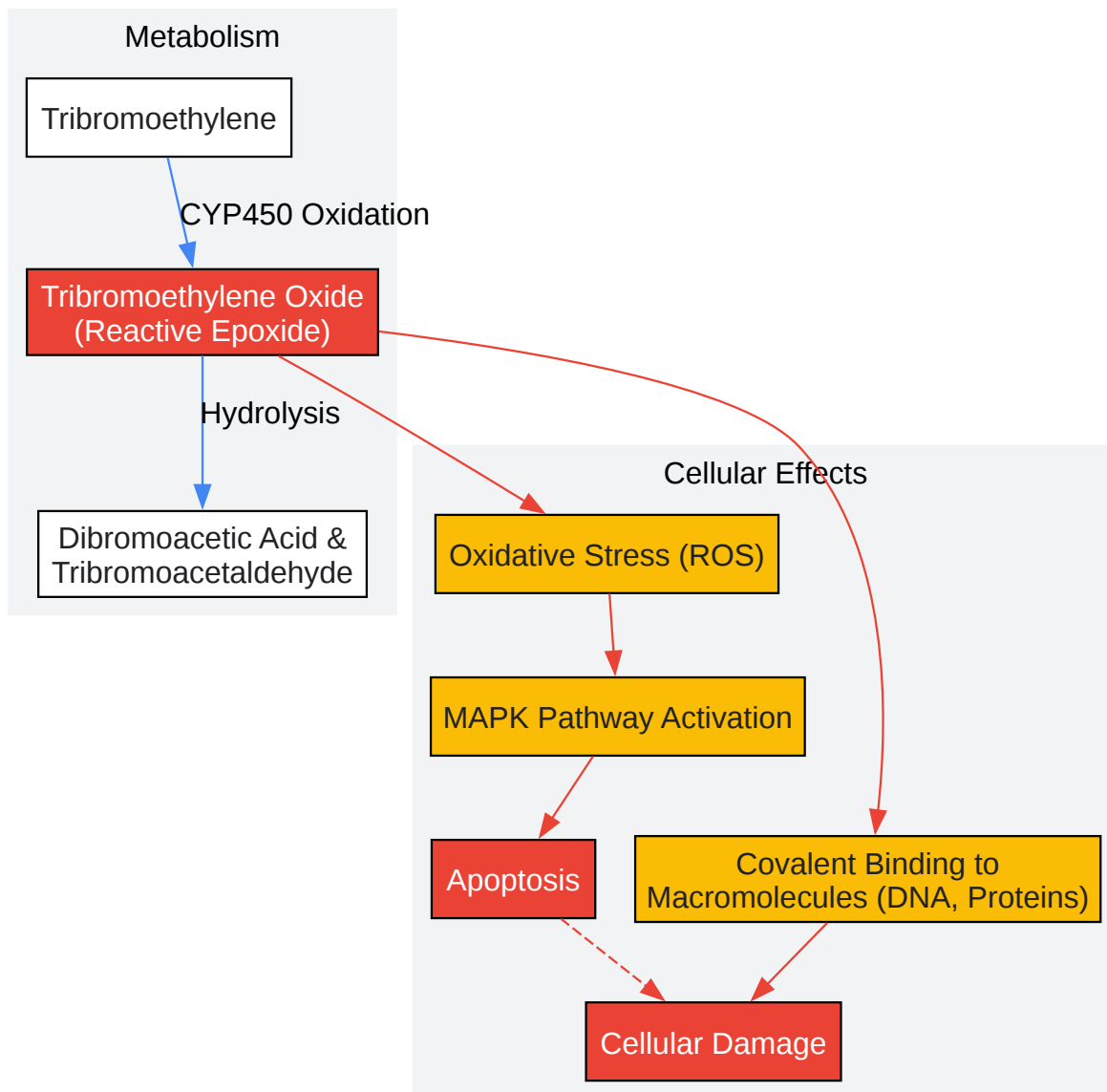
Purification Workflow

The following diagram illustrates a typical workflow for the purification of **tribromoethylene** after its synthesis.

Purification Workflow for Tribromoethylene



Proposed Metabolic Activation and Toxicological Pathways of Tribromoethylene



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